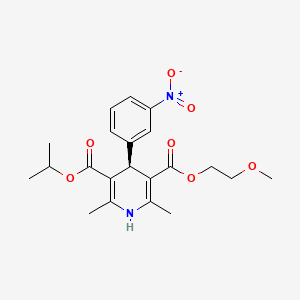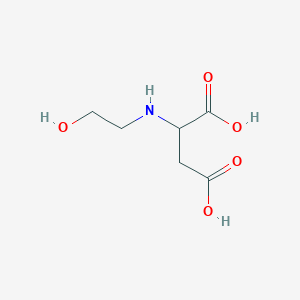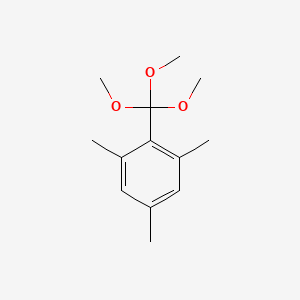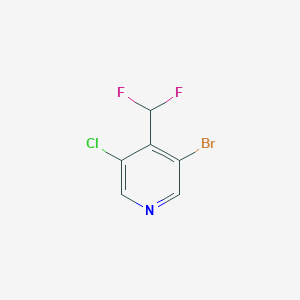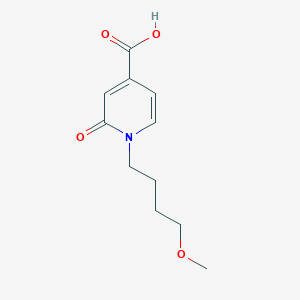![molecular formula C14H22F2N2O6 B13896060 Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4-difluoro-2,7-diazaspiro[44]nonane-2-carboxylate; oxalic acid is a complex organic compound with the molecular formula C12H20F2N2O2 It is characterized by the presence of a spirocyclic structure, which includes a tert-butyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and incorporation of the fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized spirocyclic compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and functional groups allow it to bind to target molecules, potentially modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the fluorine atoms.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate: Similar structure with an oxalate salt form.
Uniqueness
The presence of the fluorine atoms in tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate distinguishes it from similar compounds, potentially enhancing its chemical stability, reactivity, and biological activity. This unique feature may contribute to its specific applications and effectiveness in various research fields.
Propriétés
Formule moléculaire |
C14H22F2N2O6 |
|---|---|
Poids moléculaire |
352.33 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
XWWVOJBBHTZLIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


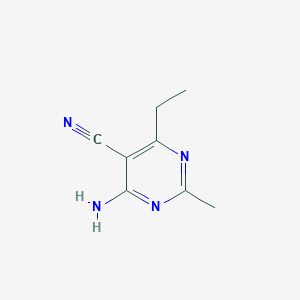
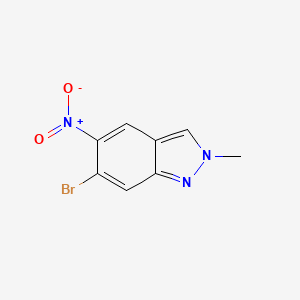
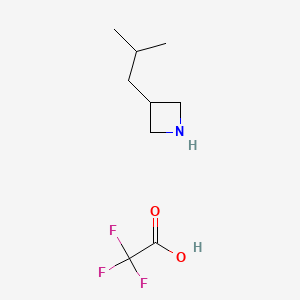
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
